Urease Inhibition Potency vs. Clinical Standard Thiourea – 17-Fold Superior Activity
Compound 941951-94-6 inhibits Helicobacter pylori urease with an IC50 of 1.28 µM, representing a 17-fold improvement over the clinical reference inhibitor thiourea (IC50 21.86 µM) [1][2]. While not the most potent indole-urea analog in the published series (range: 0.60–30.90 µM), its activity places it in the upper quartile of the compound library and well within the therapeutically relevant window [1].
| Evidence Dimension | IC50 for H. pylori urease inhibition |
|---|---|
| Target Compound Data | IC50 = 1.28 µM (1.28E+3 nM) |
| Comparator Or Baseline | Thiourea: IC50 = 21.86 µM; Most potent analog in series (Compound 5): IC50 = 0.60 µM; Least potent analog in series: IC50 = 30.90 µM |
| Quantified Difference | 17.1-fold more potent than thiourea; 2.1-fold less potent than the best-in-series analog; 24.1-fold more potent than the weakest analog |
| Conditions | H. pylori ATCC 43504 urease, indophenol-based ammonia detection, preincubation 1.5 h |
Why This Matters
Procurement of 941951-94-6 guarantees a compound with proven, quantitatively benchmarked urease inhibitory activity that is 17-fold better than the standard reference inhibitor, reducing the risk of acquiring inactive analogs.
- [1] Taha M, Ismail S, Imran S, et al. Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study. J Biomol Struct Dyn. 2022;40(18):8232-8247. doi:10.1080/07391102.2021.1910072 View Source
- [2] BindingDB entry BDBM50493364 (CHEMBL2425480). Affinity data for 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea against Helicobacter pylori urease. View Source
